![molecular formula C15H18N2 B13883078 2-[(Benzylamino)methyl]-4-methylaniline](/img/structure/B13883078.png)
2-[(Benzylamino)methyl]-4-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Benzylamino)methyl]-4-methylaniline is an organic compound that belongs to the class of aromatic amines It consists of a benzylamino group attached to a methyl-substituted aniline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzylamino)methyl]-4-methylaniline can be achieved through several methods. One common approach involves the reaction of 4-methylaniline with benzylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the reductive amination of 4-methylbenzaldehyde with benzylamine using a reducing agent like sodium borohydride or hydrogen gas in the presence of a catalyst such as palladium on carbon.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Benzylamino)methyl]-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
2-[(Benzylamino)methyl]-4-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(Benzylamino)methyl]-4-methylaniline involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Benzylamino)methyl]-4-chlorophenol
- 2-[(Benzylamino)methyl]-4-methyl-6-trifluoromethyl-1,3,5-triazine
- 2-[(Benzylamino)methyl]-4-(4-iodophenyl)amino-6-methylpyrimidine
Uniqueness
2-[(Benzylamino)methyl]-4-methylaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H18N2 |
|---|---|
Poids moléculaire |
226.32 g/mol |
Nom IUPAC |
2-[(benzylamino)methyl]-4-methylaniline |
InChI |
InChI=1S/C15H18N2/c1-12-7-8-15(16)14(9-12)11-17-10-13-5-3-2-4-6-13/h2-9,17H,10-11,16H2,1H3 |
Clé InChI |
NYMXMCPUIPHKDX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N)CNCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


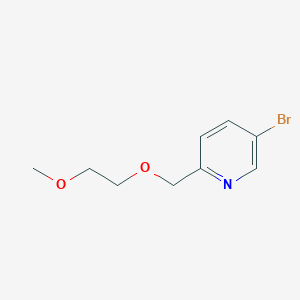
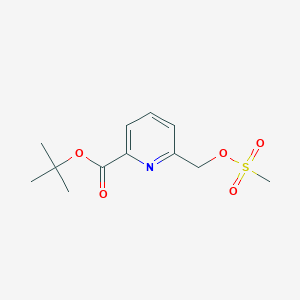
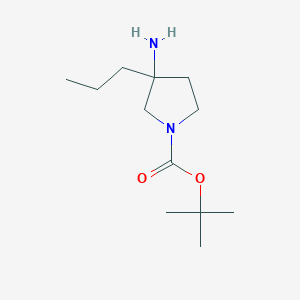
![4-[2-(4-Methylimidazol-1-yl)ethyl]piperidine](/img/structure/B13883012.png)
![2-(4-Chlorophenyl)-oxazolo[5,4-b]pyridine](/img/structure/B13883019.png)
![[4-(5-Chloromethyl-isoxazol-3-yl)-phenyl]-dimethyl-amine](/img/structure/B13883020.png)
![Ethyl 3,6-dimethyl-1-thiophen-3-ylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13883024.png)
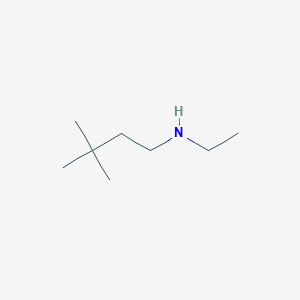
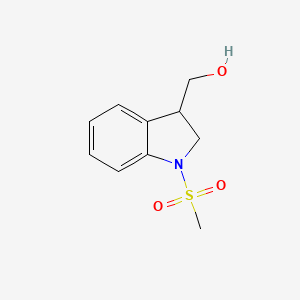
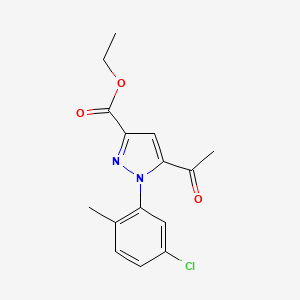

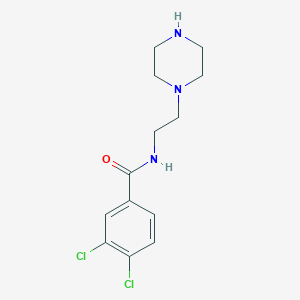
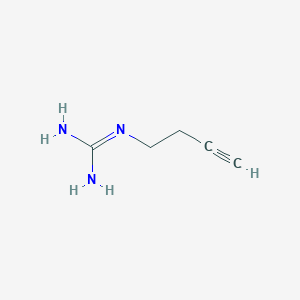
![1-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B13883070.png)
